molecular formula C13H17N5 B2620042 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine CAS No. 2415454-57-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine

Cat. No.: B2620042
CAS No.: 2415454-57-6
M. Wt: 243.314
InChI Key: FKOJZPWMBHNGBU-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine features a pyrazine core substituted at positions 2 and 3 with a 3,5-dimethylpyrazole and pyrrolidine group, respectively. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry and materials science. The 3,5-dimethylpyrazole moiety is a common pharmacophore in bioactive molecules, while pyrrolidine enhances solubility and bioavailability through its basic amine functionality .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-pyrrolidin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-9-11(2)18(16-10)13-12(14-5-6-15-13)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOJZPWMBHNGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the synthesis of new pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation. A notable case study involved the evaluation of a related compound that demonstrated an IC50 value of less than 10 µM against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of pyrazole derivatives. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases such as Alzheimer's. A recent investigation reported that specific pyrazole derivatives exhibited sub-micromolar inhibition of acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals. Research has shown that certain pyrazole derivatives can act as effective pesticides due to their ability to disrupt insect hormonal systems. For example, a study demonstrated that a related compound significantly reduced the survival rate of target pests by over 70% within a week of application .

Herbicidal Properties

Additionally, the herbicidal activity of pyrazole compounds has been explored. Field trials indicated that formulations containing pyrazole derivatives can effectively suppress weed growth without harming crop plants, making them suitable for integrated pest management strategies .

Polymer Synthesis

In material science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine has been investigated for its role in synthesizing novel polymers. The incorporation of this compound into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. A study highlighted the successful integration of pyrazole into polyurethanes, improving their tensile strength and elasticity .

Data Tables

Application AreaCompound ActivityReference
AnticancerIC50 < 10 µM against cancer cell lines
NeuroprotectiveSub-micromolar inhibition of acetylcholinesterase
Pesticidal>70% reduction in pest survival
HerbicidalEffective weed suppression in field trials
Polymer SynthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazine vs. Pyridine/Pyridazine Derivatives
  • Pyrazine Core : The target compound’s pyrazine ring (two nitrogen atoms at para positions) offers distinct electronic properties compared to pyridine (one nitrogen) or pyridazine (two adjacent nitrogens). For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine () shares the pyrazine core but replaces pyrrolidine with a sulfanyl group, reducing basicity .
  • Pyridazine Derivatives : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine () demonstrates how pyridazine’s adjacent nitrogens influence reactivity and binding interactions in kinase inhibitors .

Substituent Analysis

3,5-Dimethylpyrazole Group

This substituent is recurrent in compounds like 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine () and GSK3008348 (), where it contributes to hydrophobic interactions and metabolic stability .

Pyrrolidine vs. Other Amines
  • Pyrrolidine: The five-membered saturated ring in the target compound enhances solubility while maintaining moderate lipophilicity. In contrast, GK921 () uses a pyrrolidin-1-yl ethoxy group for transglutaminase 2 inhibition in renal cell carcinoma .
  • Piperazine/Morpholine: Compounds like N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () highlight how six-membered amines (e.g., morpholine) increase polarity and hydrogen-bonding capacity .

Antimicrobial and Immunomodulatory Potential

Pyrazolopyrimidines and triazolopyrimidines () exhibit antimicrobial activity, suggesting that the target compound’s pyrazole-pyrazine scaffold could be explored for similar applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity/Application Reference
Target Compound Pyrazine 3,5-Dimethylpyrazole, Pyrrolidine Hypothesized anticancer/antifibrotic N/A
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine Pyrazine 3,5-Dimethylpyrazole, Sulfanyl Structural analog
GK921 Pyrido[2,3-b]pyrazine Phenylethynyl, Pyrrolidin-1-yl ethoxy Renal Cell Carcinoma inhibition
GSK3008348 Butanoic acid 3,5-Dimethylpyrazole, Pyrrolidine-naphthyridine Pulmonary fibrosis/COPD

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₁₃H₁₆N₆ 280.31 2.1 (est) ~10 (est)
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine C₁₅H₁₉N₅O₂ 301.34 1.8 <1
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine C₁₇H₁₉FN₈ 354.39 2.5 ~5

*Estimated using fragment-based methods.

Biological Activity

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting relevant data.

The molecular formula of this compound is C12H16N4C_{12}H_{16}N_{4}, with a molecular weight of 216.29 g/mol. The compound features a pyrazole ring system which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.29 g/mol
LogP0.43
Polar Surface Area (Ų)51
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for certain analogs .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. Studies have demonstrated that modifications to the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, compounds with similar scaffolds have shown IC50 values in the nanomolar range against p38 MAPK, a key player in inflammatory responses .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. In vitro assays have shown that some pyrazole compounds can induce apoptosis in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds often work synergistically with established chemotherapeutics like doxorubicin, enhancing overall efficacy .

Case Study 1: Pyrazole Derivatives Against Cancer

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to controls, suggesting potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that these compounds could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

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